molecular formula C10H16 B1206484 beta-Terpinene CAS No. 99-84-3

beta-Terpinene

Cat. No. B1206484
CAS RN: 99-84-3
M. Wt: 136.23 g/mol
InChI Key: SCWPFSIZUZUCCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Beta-Terpinene, also known as b-terpinene or 1, 4-p-menthadiene, belongs to the class of organic compounds known as menthane monoterpenoids. These are monoterpenoids with a structure based on the o-, m-, or p-menthane backbone. P-menthane consists of the cyclohexane ring with a methyl group and a (2-methyl)-propyl group at the 1 and 4 ring position, respectively. The o- and m- menthanes are much rarer, and presumably arise by alkyl migration of p-menthanes. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound has been primarily detected in saliva. Within the cell, this compound is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, this compound can be found in a number of food items such as pot marjoram, sweet basil, fruits, and fats and oils. This makes this compound a potential biomarker for the consumption of these food products.
This compound is one of three isomeric monoterpenes differing in the positions of their two double bonds (alpha- and gamma-terpinene being the others). In this compound the double bonds are at the 1(7)- and 3-positions of the p-menthane skeleton. This compound has no known natural source.

Scientific Research Applications

Antifungal and Antimicrobial Properties

Beta-Terpinene, as part of the terpineol group, exhibits notable antifungal activities. A study by Parveen et al. (2004) demonstrated that alpha-terpinene, a close relative of this compound, possesses strong antifungal activities and affects genes involved in ergosterol biosynthesis and sterol uptake. Another study by Yang et al. (2015) indicated enhanced antibacterial activity of terpinen-4-ol against various bacteria, suggesting potential antimicrobial applications for this compound as well.

Anti-inflammatory Properties

This compound has been identified for its anti-inflammatory properties. Ramalho et al. (2015) and Ramalho et al. (2016) both highlight the effectiveness of gamma-terpinene, similar in structure to this compound, in reducing inflammatory parameters such as edema and pro-inflammatory cytokine production.

Skin Absorption and Cosmetic Applications

The skin absorption characteristics of this compound make it a potential candidate for cosmetic applications. Cal et al. (2006) studied the skin penetration of terpenes, including terpinen-4-ol, from essential oils and topical vehicles, indicating its potential use in dermatological formulations.

Antioxidant Properties

This compound shows promising antioxidant properties. Li & Liu (2009) investigated the antioxidant effects of alpha- and gamma-terpinene, demonstrating their capability in protecting against oxidative stress.

Potential in Cancer Treatment

Research suggests potential therapeutic applications of this compound in cancer treatment. Shapira et al. (2016) found that terpinen-4-ol, closely related to this compound, significantly enhances the effect of several chemotherapeutic agents, suggesting its potential in cancer therapy.

properties

CAS RN

99-84-3

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

IUPAC Name

4-methylidene-1-propan-2-ylcyclohexene

InChI

InChI=1S/C10H16/c1-8(2)10-6-4-9(3)5-7-10/h6,8H,3-5,7H2,1-2H3

InChI Key

SCWPFSIZUZUCCE-UHFFFAOYSA-N

SMILES

CC(C)C1=CCC(=C)CC1

Canonical SMILES

CC(C)C1=CCC(=C)CC1

boiling_point

173.5 °C

Other CAS RN

99-84-3

synonyms

1,4-p-menthadiene
alpha-terpinene
beta-terpinene
gamma-terpinene

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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